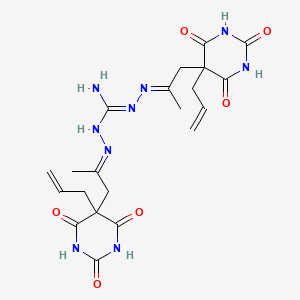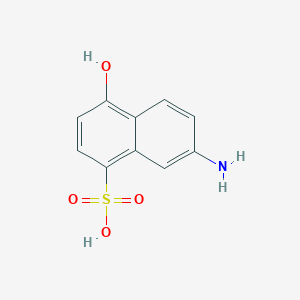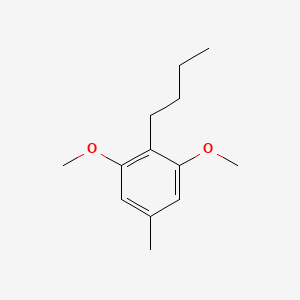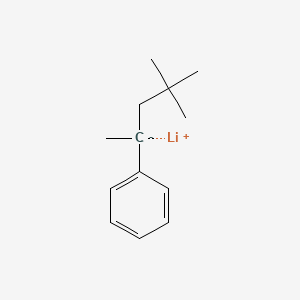
lithium;4,4-dimethylpentan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4,4-dimethylpentan-2-ylbenzene is an organolithium compound that features a benzene ring substituted with a 4,4-dimethylpentan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpentan-2-ylbenzene typically involves the lithiation of 4,4-dimethylpentan-2-ylbenzene. This can be achieved by reacting 4,4-dimethylpentan-2-ylbenzene with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling reactive intermediates. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4,4-dimethylpentan-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the organolithium compound to form new carbon-carbon bonds.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Hydrocarbons.
Substitution: New organolithium compounds or other substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, lithium;4,4-dimethylpentan-2-ylbenzene is used as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions, making it valuable for constructing complex organic molecules.
Biology
While not commonly used directly in biological research, derivatives of this compound can be employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine
The compound itself is not typically used in medicine, but its derivatives may serve as intermediates in the synthesis of drugs and other therapeutic agents.
Industry
In the materials science industry, this compound can be used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism by which lithium;4,4-dimethylpentan-2-ylbenzene exerts its effects is primarily through its role as a nucleophile and base. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. This reactivity is exploited in various chemical reactions to construct new molecules and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;phenylmethane: Another organolithium compound with a benzene ring, but with a simpler alkyl substituent.
Lithium;4-methylpentan-2-ylbenzene: Similar structure but with a single methyl group instead of two.
Lithium;4,4-dimethylhexan-2-ylbenzene: Similar structure but with a longer alkyl chain.
Uniqueness
Lithium;4,4-dimethylpentan-2-ylbenzene is unique due to the presence of the 4,4-dimethylpentan-2-yl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, where such steric effects can be used to control the outcome of reactions.
Propriétés
Numéro CAS |
42052-95-9 |
|---|---|
Formule moléculaire |
C13H19Li |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
lithium;4,4-dimethylpentan-2-ylbenzene |
InChI |
InChI=1S/C13H19.Li/c1-11(10-13(2,3)4)12-8-6-5-7-9-12;/h5-9H,10H2,1-4H3;/q-1;+1 |
Clé InChI |
QGSYOHVHGATAAS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-](CC(C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
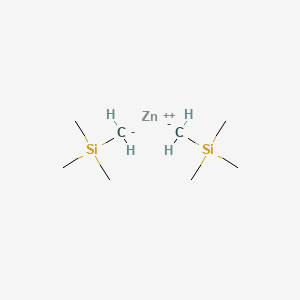
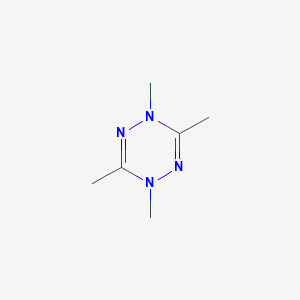
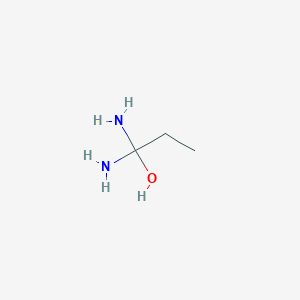


![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)

